2-(Quinolin-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-2-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-11-10(3-1)5-6-12(15-11)13-9-14-7-8-16-13/h1-6,13-14H,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDREYGRRWPTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Quinolin 2 Yl Morpholine and Its Derivatives
Conventional Multistep Synthesis Approaches
Traditional synthetic routes to 2-(quinolin-2-yl)morpholine often involve the sequential construction and functionalization of the quinoline (B57606) and morpholine (B109124) rings. These methods, while sometimes lengthy, offer a high degree of control over the final structure.
N-Oxidation Reactions in Quinoline Functionalization
The N-oxidation of the quinoline ring is a key strategy to activate the C2-position for subsequent nucleophilic attack. The resulting quinoline N-oxide enhances the electrophilicity of the C2 and C4 positions, facilitating the introduction of various substituents. semanticscholar.orgnih.gov The oxidation of quinolines can be achieved using various oxidizing agents. nih.gov
An electrochemical reaction between quinoline N-oxides and morpholine has been developed using a copper(II) acetate (B1210297) catalyst. ijpcbs.comiaamonline.orgchemistrysteps.com This method can selectively generate 2-aminoquinoline (B145021) N-oxides in acetonitrile. ijpcbs.comchemistrysteps.com The process involves the electrochemical generation of a morpholine radical, which then couples with the quinoline N-oxide. ijpcbs.comiaamonline.org Subsequent deoxygenation of the N-oxide, which can be achieved with reagents like PCl3, yields the desired 2-(morpholin-4-yl)quinoline. researchgate.net
Table 1: Copper-Catalyzed Amination of Quinoline N-Oxides
| Catalyst | Solvent | Product | Yield (%) | Reference |
| Cu(OAc)₂ | CH₃CN | 2-(Morpholin-4-yl)quinoline N-oxide | Good | ijpcbs.comchemistrysteps.com |
| CuI | Toluene | 2-(Piperidin-1-yl)quinoline | 91 | researchgate.net |
C-H Functionalization Strategies in Quinoline Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of quinoline derivatives. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Nickel-catalyzed C-H amination has been successfully employed for the direct coupling of cyclic amines, including morpholine, to the C2-position of quinoline. nih.gov
This N-oxide-directed C–H/N–H coupling provides a direct route to 2-aminated quinoline derivatives. nih.gov The reaction mechanism is proposed to involve the formation of a morpholine N-radical, which then adds to a Ni(II) quinoline-N-oxide complex. nih.gov Reductive elimination from the resulting Ni(III) complex furnishes the C2-aminated product. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions for Morpholine Incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as morpholine, onto an aromatic ring. wikipedia.orgsemanticscholar.org This reaction is particularly effective when the quinoline ring is activated by electron-withdrawing groups and contains a good leaving group, typically a halide, at the C2 or C4 position. semanticscholar.org
The synthesis of this compound can be readily achieved by reacting a 2-haloquinoline, such as 2-chloroquinoline, with morpholine. The reaction proceeds via an addition-elimination mechanism, where morpholine attacks the C2-position, leading to the formation of a Meisenheimer-like intermediate, which then expels the halide ion to afford the final product. semanticscholar.org This method is widely applicable and allows for the synthesis of a variety of 2-aminoquinoline derivatives.
A three-step conventional procedure has been reported for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide starting from 4,7-dichloroquinoline. This synthesis involves an N-oxidation reaction, followed by a C2-amidation reaction and a C4 SNAr reaction with morpholine. semanticscholar.org
Condensation Reactions with Amine Moieties
Condensation reactions are a cornerstone of heterocyclic synthesis. While direct condensation of a simple quinoline precursor with morpholine to form this compound is not a common primary route, condensation reactions are crucial for building the quinoline core itself, which can then be functionalized. For instance, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be used to prepare substituted quinolines. wikipedia.org
A more direct application of condensation in this context involves the reaction of quinoline-2-carboxylic acid derivatives with morpholine. The carboxylic acid can be activated, for example, by conversion to an acid chloride or through the use of coupling agents, to facilitate amide bond formation with morpholine, yielding 2-(morpholine-4-carbonyl)quinoline. Subsequent reduction of the amide carbonyl group would provide the target this compound.
Advanced Synthetic Transformations
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced transformations often offer improved yields, shorter reaction times, and milder conditions compared to conventional methods.
Vilsmeier-Haack Formylation in Quinoline-Morpholine Precursor Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comnrochemistry.comresearchgate.net It is particularly useful for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.net The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. chemistrysteps.comnrochemistry.com
The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) is a valuable precursor for a variety of quinoline derivatives. researchgate.net The chloro group at the C2-position can be readily displaced by nucleophiles such as morpholine via an SNAr reaction. The aldehyde group at the C3-position can then be removed or transformed as needed in subsequent synthetic steps to yield the desired this compound derivative. For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, a β-naphthol, and malononitrile (B47326) in the presence of morpholine has been reported.
Table 2: Vilsmeier-Haack Reaction for Quinoline Precursor Synthesis
| Starting Material | Reagents | Product | Reference |
| Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | researchgate.net |
| N-Phenylacetamide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | nih.gov |
Copper-Catalyzed Synthetic Routes
Copper-catalyzed reactions are pivotal in the synthesis of quinoline derivatives, offering efficient and versatile pathways. While direct copper-catalyzed synthesis of this compound is not extensively detailed in the provided research, the principles of copper-catalyzed quinoline synthesis can be applied. Domino reactions, for instance, involving enaminones and 2-bromo- or 2-iodobenzaldehydes, proceed through an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination, showcasing the utility of copper catalysis in constructing the quinoline core. Another approach involves the copper-catalyzed indirect Friedländer reaction from 2-aminobenzyl alcohol and aryl ketones, using DMSO as an oxidant at room temperature. mdpi.com This N-heterocyclic carbene copper-catalyzed process demonstrates a practical and facile route to quinoline synthesis. mdpi.com
These methodologies suggest a plausible copper-catalyzed route to this compound could involve the coupling of a suitably functionalized morpholine-containing precursor with a quinoline precursor. For example, a copper-catalyzed amination reaction could potentially be employed to couple morpholine with a 2-haloquinoline derivative. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the reaction yield and selectivity.
Click Chemistry Approaches for Triazole Hybrid Compounds
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including hybrid compounds of this compound. This approach allows for the efficient and regioselective formation of 1,2,3-triazole rings, linking the quinoline-morpholine scaffold to other molecular fragments.
A notable example is the regioselective synthesis of a series of 1-aryl-1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine hybrids. This synthesis involves a highly selective and efficient copper(I)-catalyzed 1,3-dipolar cycloaddition between 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. The resulting hybrid compounds have been characterized by various spectroscopic methods.
| Compound | Aryl Substituent | Yield (%) |
|---|---|---|
| 6a | Phenyl | 82 |
| 6b | 4-Methylphenyl | 85 |
| 6c | 4-Methoxyphenyl | 78 |
| 6d | 4-Chlorophenyl | 71 |
| 6e | 4-Fluorophenyl | 75 |
Electrochemical Synthesis Methods for Quinoline-Morpholine Systems
Electrochemical methods offer a green and efficient alternative for the synthesis of quinoline-morpholine systems. An electrochemical reaction between quinoline N-oxides and morpholine has been developed, utilizing Cu(OAc)₂ as a catalyst. This method generates 4-aminoquinoline (B48711) N-oxides in CH₂Cl₂ or 2-aminoquinoline N-oxides in CH₃CN in good yields. A key advantage of this reaction is the mild conditions, as it is conducted at room temperature.
The proposed mechanism involves the electrochemical oxidation of morpholine at the anode to form a morpholine radical. This radical then participates in a C–H/N–H cross-coupling reaction with the quinoline N-oxide. The process is controllable by altering the electrolysis conditions, and with an increased amount of electricity, the product can be deoxygenated to form aminoquinolines. This method provides a simple and easy-to-perform way to introduce a morpholine substituent into the quinoline ring.
Strategies for Derivatization and Scaffold Modification
To explore the full potential of the this compound scaffold, various derivatization strategies have been employed. These strategies focus on introducing substituents on the quinoline ring, modifying the morpholine moiety, and creating hybrid molecules with other pharmacophores.
Introduction of Substituents on the Quinoline Ring System
The introduction of various substituents onto the quinoline ring system is a common strategy to modulate the biological activity of this compound derivatives. A range of synthetic methods allows for the incorporation of different functional groups at various positions of the quinoline nucleus. For example, the synthesis of 2,3-disubstituted quinoline derivatives has been reported, starting from substituted indole (B1671886) derivatives.
Furthermore, the synthesis of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at the C-4 position highlights the versatility of quinoline derivatization. These modifications are achieved through multi-step synthetic sequences, often involving the reaction of substituted quinoline-4-carbohydrazides with carbon disulphide and potassium hydroxide, followed by reaction with hydrazine (B178648) hydrate.
Modifications of the Morpholine Moiety
Modification of the morpholine moiety is another key strategy for generating structural diversity in this compound analogues. The synthesis of substituted morpholine derivatives can be achieved through various methods, including intramolecular cyclization reactions. An indium(III)-catalyzed intramolecular reductive etherification reaction has been developed for the efficient synthesis of a variety of substituted morpholines, including 2-substituted, and 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.comoup.com This method is compatible with a broad range of functional groups. oup.comoup.com
Another approach involves the stereoselective synthesis of C-substituted morpholine derivatives using a reductive etherification reaction. This strategy has been successfully applied to the synthesis of diversely substituted morpholines, including bicyclic and spirocyclic systems. acs.org The ring-opening of activated aziridines and azetidines with suitable halogenated alcohols, followed by base-mediated intramolecular ring closure, also provides a highly regio- and stereoselective route to substituted morpholines. nih.gov
Hybridization with Other Pharmacophores
Hybridization involves combining the this compound scaffold with other known pharmacophores to create new molecules with potentially enhanced or novel biological activities. This approach has led to the development of a variety of hybrid compounds.
As previously discussed, click chemistry has been used to synthesize quinoline-morpholine-triazole hybrids. Beyond triazoles, the quinoline nucleus is a versatile scaffold for hybridization with other heterocyclic systems. For instance, quinoline-coumarin, quinoline-benzothiadiazole, and quinoline-thiazole hybrids have been synthesized and investigated for their therapeutic potential. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences that strategically link the different pharmacophoric units. The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a synergistic effect, leading to improved efficacy.
Biological Activity Profiles of 2 Quinolin 2 Yl Morpholine Derivatives
Antiproliferative and Anticancer Activities
The anticancer potential of quinoline-morpholine derivatives is a primary area of investigation. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through multiple mechanisms, including direct cytotoxicity, modulation of the cell cycle, induction of programmed cell death, and interference with critical cellular structures and pathways.
Numerous studies have evaluated the cytotoxic effects of 2-(quinolin-2-yl)morpholine and related quinoline (B57606)/quinazoline (B50416) derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.
For instance, a series of morpholine-substituted quinazoline derivatives demonstrated significant cytotoxic activity. nih.gov Compound AK-10, featuring a 3,4,5-trimethoxy substituent, was particularly potent against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, with IC₅₀ values of 8.55 µM, 3.15 µM, and 3.36 µM, respectively. nih.govnih.gov Another derivative, AK-3, also showed notable activity with IC₅₀ values of 10.38 µM against A549 and 6.44 µM against MCF-7 cells. nih.govnih.gov
Other quinoline derivatives have also been tested against various cancer cell lines. Certain quinoline-carboxamide derivatives have shown efficacy against MCF-7, HepG-2 (liver carcinoma), and HCT-116 (colorectal carcinoma) cell lines. researchgate.net Specifically, quinoline-related carboxylic acids have shown remarkable growth inhibition capacities against the MCF-7 cell line. nih.gov Research has also confirmed the antiproliferative effects of quinoline derivatives against SW480 (colorectal adenocarcinoma) cells. nih.gov
| Compound/Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| AK-10 (quinazoline-morpholine) | A549 (Lung) | 8.55 ± 0.67 | nih.govnih.gov |
| AK-10 (quinazoline-morpholine) | MCF-7 (Breast) | 3.15 ± 0.23 | nih.govnih.gov |
| AK-3 (quinazoline-morpholine) | A549 (Lung) | 10.38 ± 0.27 | nih.govnih.gov |
| AK-3 (quinazoline-morpholine) | MCF-7 (Breast) | 6.44 ± 0.29 | nih.govnih.gov |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | nih.gov |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | nih.gov |
| Compound 4c (quinoline derivative) | HCT-116 (Colon) | 7.15 ± 0.35 | researchgate.net |
| Compound 4d (quinoline derivative) | HepG2 (Liver) | 6.95 ± 0.34 | researchgate.net |
Beyond direct cytotoxicity, these derivatives modulate key cellular processes that control cell proliferation and survival.
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a common strategy for anticancer therapies. Certain morpholine-substituted quinazoline derivatives, such as AK-3 and AK-10, have been found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govnih.gov Other quinoline derivatives have been shown to arrest the cell cycle at the G2/M phase, which is the stage just before cell division. nih.gov This arrest prevents cancer cells from progressing through mitosis, thereby halting their proliferation. nih.gov
Apoptosis Induction: Apoptosis is a form of programmed cell death that eliminates damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in tumor cells. Studies have shown that quinoline derivatives can trigger apoptosis through various mechanisms. arabjchem.orgnih.gov One such mechanism involves the activation of caspases, which are proteases that play a crucial role in the apoptotic process. For example, the quinoline derivative IND-2 was found to increase the expression of cleaved caspase-3 and cleaved caspase-7 in prostate cancer cells. mdpi.com This activation leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately causing cell death. mdpi.comscispace.com The primary cause of cell death induced by derivatives AK-3 and AK-10 was also identified as apoptosis. nih.govnih.gov
The integrity of DNA is crucial for cell survival, and cells possess complex DNA repair pathways to fix damage. Inhibiting these pathways can make cancer cells more susceptible to DNA-damaging agents and can induce cell death. Certain quinoline-based compounds have been identified as inhibitors of various enzymes that act on DNA. biorxiv.orgtmc.edu These compounds can function as DNA intercalating agents, inserting themselves into the DNA structure and disrupting its normal function. biorxiv.orgtmc.edunih.gov This action can inhibit enzymes involved in DNA metabolism, such as DNA methyltransferases and base excision repair glycosylases. biorxiv.orgnih.gov By disrupting these processes, the compounds can elicit a DNA damage response, ultimately leading to cancer cell death. biorxiv.orgtmc.edu
The cytoskeleton, composed of microtubules, is essential for maintaining cell shape, division, and intracellular transport. Microtubules are formed by the polymerization of tubulin proteins. Compounds that interfere with this process can disrupt mitosis and are effective anticancer agents. Several quinoline and quinazoline derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net They often act by binding to the colchicine (B1669291) binding site on tubulin, which prevents the assembly of microtubules. nih.gov This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov One study found that certain 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one derivatives are promising scaffolds for developing novel tubulin polymerization inhibitors. rsc.org
Antimicrobial Activities
In addition to their anticancer properties, quinoline derivatives are known for their broad-spectrum antimicrobial activity. The rise of antibiotic resistance necessitates the development of new antibacterial agents, and quinoline-based compounds represent a promising class of molecules. nih.govbiointerfaceresearch.com
Derivatives of the quinoline scaffold have been evaluated against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. ekb.eg
Studies have shown that certain quinoline-2-one derivatives are particularly effective against multidrug-resistant Gram-positive bacteria. nih.gov For example, compound 6c from one study demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL for both strains. nih.gov Other research has documented the activity of iodo-quinoline derivatives against Gram-positive bacteria like Staphylococcus epidermidis. mdpi.com While many derivatives show strong effects against Gram-positive bacteria, their activity against Gram-negative bacteria, such as Klebsiella pneumoniae, can be limited, potentially due to the protective outer membrane of these organisms. mdpi.com
| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Compound 6c (Quinoline-2-one) | MRSA (Gram-positive) | 0.75 µg/mL | nih.gov |
| Compound 6c (Quinoline-2-one) | VRE (Gram-positive) | 0.75 µg/mL | nih.gov |
| Compound 6c (Quinoline-2-one) | MRSE (Gram-positive) | 2.50 µg/mL | nih.gov |
| Iodo-quinoline derivatives | Staphylococcus epidermidis (Gram-positive) | Effective | mdpi.com |
| Iodo-quinoline derivatives | Klebsiella pneumoniae (Gram-negative) | Ineffective | mdpi.com |
| Various Quinoline Derivatives | Escherichia coli (Gram-negative) | Moderate to Good | biointerfaceresearch.com |
Antifungal Spectrum
Quinoline derivatives are recognized for their potential as antifungal agents, with research demonstrating activity against a range of pathogenic fungi. mdpi.commdpi.comfrontiersin.org The incorporation of different substituents on the quinoline ring allows for the modulation of their antifungal potency and spectrum. mdpi.com
Modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have been shown to yield compounds with selective antifungal action. mdpi.com For instance, certain derivatives exhibit activity primarily against yeasts like Candida species, while others are more effective against filamentous fungi, such as dermatophytes. mdpi.com One study highlighted a bromoquinol derivative that demonstrated potent, wide-spectrum antifungal activity against Aspergillus fumigatus and Candida species. nih.govnih.gov Another research effort synthesized novel fluorinated quinoline analogs that showed good activity against Sclerotinia sclerotiorum and Rhizoctonia solani. unife.it While these studies establish the general antifungal potential of the quinoline scaffold, specific data on this compound derivatives remains an area for more focused investigation.
| Compound Class | Fungal Species | Activity Noted |
|---|---|---|
| Bromoquinol | Aspergillus fumigatus | Potent Activity (MIC ~1µM) nih.gov |
| Bromoquinol | Candida spp. | Effective (MIC ~4µM) nih.gov |
| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | Good activity (>80%) at 50 µg/mL unife.it |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | Good activity (80.8%) at 50 µg/mL unife.it |
| Quinoline derivatives (general) | Dermatophytes | Potent anti-dermatophytic action mdpi.com |
Antitubercular Activity
The quinoline framework is a cornerstone in the development of antitubercular agents, with several derivatives showing potent inhibitory activity against Mycobacterium tuberculosis (Mtb). mdpi.comrealmofcaring.orgnih.gov Research has led to selective and potent antitubercular agents with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains.
In the context of structure-activity relationships, the substitution of a piperidine (B6355638) ring with a morpholine (B109124) ring in a series of 2-(quinoline-4-yloxy)acetamides was investigated. This specific modification, resulting in compound 6n , led to a significant reduction in antimycobacterial activity. While its piperidine-containing counterpart was highly potent, the morpholine derivative 6n exhibited a much higher MIC value of 3.1 µM against the Mtb H37Rv strain. This finding suggests that for this particular quinoline scaffold, the increased polarity from the morpholine ring is detrimental to antitubercular efficacy.
| Compound | Scaffold | Target Strain | MIC (µM) |
|---|---|---|---|
| 6n (Morpholine derivative) | 2-(Quinoline-4-yloxy)acetamide | M. tuberculosis H37Rv | 3.1 |
| Isatin-tethered quinoline (Q8b) | Quinoline-isatin conjugate | M. tuberculosis (drug-susceptible) | 0.06 µg/mL nih.gov |
| Isatin-tethered quinoline (Q8b) | Quinoline-isatin conjugate | M. tuberculosis (MDR) | 0.24 µg/mL nih.gov |
| Isatin-tethered quinoline (Q8b) | Quinoline-isatin conjugate | M. tuberculosis (XDR) | 1.95 µg/mL nih.gov |
Antiparasitic Activities (e.g., Trypanocidal Effects)
Quinoline-based compounds have been extensively studied for their antiparasitic properties, demonstrating effectiveness against various protozoa, including Trypanosoma and Leishmania species. A series of 2-alkylaminomethylquinoline derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Within this research, one derivative featuring a 6-acetamidohexylamino substituent showed a significant improvement in activity against epimastigotes, trypomastigotes, and amastigotes when compared to the lead compound. Further studies on novel quinolines found them to be highly active in vitro against African trypanosomes, with 50% effective concentrations (EC₅₀s) of ≤0.25 μM. For instance, against intracellular forms of the T. cruzi Y strain, the quinoline derivative DB2187 exhibited a low EC₅₀ of 1.03 ± 0.3 μM. While these results underscore the potential of the quinoline scaffold for developing trypanocidal agents, specific studies focusing on the 2-morpholinyl substitution are needed to delineate its contribution to antiparasitic activity.
| Compound Class/Derivative | Parasite | Activity (EC₅₀) |
|---|---|---|
| Novel quinolines (general) | African trypanosomes | ≤0.25 µM |
| DB2187 | Trypanosoma cruzi (Y strain) | 1.03 ± 0.3 µM |
| Quinoline-chalcone hybrid (20) | Trypanosoma cruzi | 4.09 ± 0.24 µg/mL |
| Quinoline-chalcone hybrid (20) | Leishmania (V) panamensis | 6.11 ± 0.26 µg/mL |
Receptor Antagonism and Agonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key sensor for pain and inflammation. Its modulation by small molecules presents a therapeutic strategy for managing these conditions. High-throughput screening has identified various compound series as modulators of the human TRPV1 receptor.
One such screening led to the discovery of N-pyridyl-3-benzamides as micromolar agonists. Subsequent synthesis and evaluation of analogs revealed that replacing the pyridine (B92270) ring with a quinoline ring could switch the activity. Specifically, a series of N-quinolin-3-yl-benzamides were identified as potent, low nanomolar antagonists of human TRPV1. This demonstrates that the quinoline scaffold is a viable template for developing TRPV1 modulators. However, the specific influence of a 2-morpholinyl substituent on this activity has not been explicitly detailed in the available literature.
The Melanin-Concentrating Hormone 1 Receptor (MCH1R) is a G-protein coupled receptor implicated in the regulation of feeding, energy homeostasis, and emotional responses. Antagonists of this receptor are being investigated as potential treatments for obesity and anxiety disorders.
Structure-activity relationship studies on aminoquinoline-based MCH1R antagonists have shown that modifications to the quinoline core can significantly impact binding affinity. Transposing an amino group from the 4-position to the 2-position of the quinoline scaffold provided a class of compounds with similar MCH1R binding affinity. A series of these 2-aminoquinoline (B145021) compounds were prepared and evaluated, revealing that small dialkyl, methylalkyl, methylcycloalkyl, and cyclic amines were tolerated at the quinoline 2-position. This tolerance for cyclic amines at the 2-position indicates that this compound derivatives are a viable structural class for potent MCH1R antagonism.
| Compound Class | Receptor | Activity | Key Structural Feature |
|---|---|---|---|
| 2-Aminoquinolines | MCH1R | Antagonist | Tolerates small cyclic amines at the 2-position |
| 4-Aminoquinolines | MCH1R | Antagonist | Lead series for optimization |
The Cannabinoid Receptor 2 (CB2) is primarily expressed in immune tissues and is a therapeutic target for inflammatory conditions and pain, without the psychoactive effects associated with the CB1 receptor. Research into selective CB2 receptor modulators has explored various heterocyclic scaffolds, including quinoline and its isomers.
A study involving the synthesis of quinoline, isoquinoline (B145761), quinoxaline, and quinazoline derivatives identified several compounds with CB2 receptor agonist activity. Most of the prepared compounds showed low-potency partial agonism. Notably, within an isoquinoline series, a 4-morpholinylmethanone derivative (40e ) was identified as the most potent CB2 ligand, acting as a partial agonist with a -log EC₅₀ of 7.8. This compound also exhibited weak CB1 agonist activity. Another study on 7-oxo- nih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, which contain a fused ring system analogous to a morpholine, found them to be potent and selective CB2 full agonists. These findings suggest that the morpholine moiety, when appropriately incorporated into a quinoline or isoquinoline framework, can contribute to potent and selective CB2 receptor agonism.
| Compound | Scaffold | Receptor | Activity | Potency (-log EC₅₀) | Efficacy (Emax) |
|---|---|---|---|---|---|
| 40e | Isoquinoline-4-morpholinylmethanone | CB2 | Partial Agonist | 7.8 | 75% |
| 26c | Isoquinolin-1-yl(3-trifluoromethyl-phenyl)amine | CB2 | High Efficacy Agonist | 5.8 | 128% |
Enzyme and Kinase Inhibition Profiles
Derivatives of the this compound scaffold belong to the broader class of quinoline compounds, a privileged heterocyclic motif in medicinal chemistry that has been extensively investigated for a wide array of pharmacological activities. nih.govbenthamscience.com The biological actions of these derivatives are often attributed to their ability to interact with and inhibit various enzymes and kinases, which are critical regulators of cellular processes. This section details the specific enzyme and kinase inhibition profiles of these and structurally related quinoline compounds.
The quinoline nucleus is a core component of numerous small molecules designed to inhibit protein kinases, particularly those involved in oncogenic signaling pathways. nih.gov
EGFR and FAK Inhibition
Certain 2-arylquinoline derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in many cancers that regulates cell migration and survival. nih.govescholarship.org A study identified a series of 4-propoxy-2-arylquinolines with significant dual inhibitory effects. nih.gov Notably, the grafting of a morpholine substituent, along with other specific phenyl and furyl groups, resulted in one of the most potent EGFR inhibitors in the study. escholarship.org Compounds 6f , 6h , and 6i were among the most effective dual inhibitors identified. nih.govtandfonline.com
PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell proliferation and survival, and its dysregulation is common in cancer. Several quinoline derivatives have been developed as dual inhibitors of PI3K and mTOR (mammalian target of rapamycin). nih.govrsc.org The pyridinylquinoline derivative GSK1059615 is a pan-PI3K and pan-mTOR reversible inhibitor with subnanomolar to low nanomolar IC50 values against various PI3K isoforms and mTOR. nih.govrsc.org Similarly, the imidazoquinoline derivative NVP-BEZ235 is a potent inhibitor of both PI3K and mTOR kinase activity. rsc.org More recently, a series of 3-amidoquinoline derivatives were designed as dual PI3K/mTOR inhibitors, with the representative compound 15a showing potent inhibition of class I PI3Ks and mTOR. researchgate.net
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a role in tumorigenesis, making it an attractive target for cancer therapy. nih.gov Research has led to the design of new quinoline-pyridine hybrids as PIM-1 kinase inhibitors. nih.gov Other related scaffolds, such as triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives, have also been investigated as inhibitors of the PIM kinase family. nih.gov
c-Met and VEGFR Inhibition
The quinoline scaffold is central to the efficacy of several approved drugs that target receptor tyrosine kinases like c-Met (mesenchymal-epithelial transition factor) and VEGFR (vascular endothelial growth factor receptor), which are pivotal for processes like cell proliferation and angiogenesis.
Table 1: Kinase Inhibition by Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Quinoline 6f | EGFR | 25.39 |
| Quinoline 6f | FAK | 22.68 |
| Quinoline 6h | EGFR | 20.15 |
| Quinoline 6h | FAK | 14.25 |
| Quinoline 6i | EGFR | 22.36 |
| Quinoline 6i | FAK | 18.36 |
| Quinoline 20f | EGFR | 24.81 |
| Quinoline 20f | FAK | 15.36 |
| GSK1059615 | PI3Kα | 0.4 |
| GSK1059615 | PI3Kβ | 0.6 |
| GSK1059615 | PI3Kγ | 5 |
| GSK1059615 | PI3Kδ | 2 |
| GSK1059615 | mTOR | 12 |
| NVP-BEZ235 | PI3Kα | 4 |
| NVP-BEZ235 | mTOR | 21 |
DNA topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer chemotherapy. Various quinoline derivatives have been shown to inhibit their activity. For instance, certain indeno[1,2-c]quinoline derivatives have been identified as potent dual inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). nih.gov Additionally, a novel series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit Topoisomerase I and IIα. escholarship.orgnih.gov One compound from this series, 2E , was found to be highly active, inhibiting 88.3% of Topo IIα catalytic activity, which was comparable to the positive control, etoposide. nih.gov Some morpholine derivatives have also been suggested as potential Topoisomerase II inhibitors. researchgate.net
In bacteria, DNA gyrase is a type II topoisomerase essential for DNA replication, making it a key target for antibacterial agents. Structurally novel sets of quinoline derivatives have been developed as potent inhibitors of bacterial DNA gyrase and the related enzyme, topoisomerase IV. nih.gov An investigation into novel quinoline derivatives as antimicrobial agents identified a specific compound, 14 , which demonstrated significant inhibitory activity against the E. coli DNA gyrase enzyme with an IC50 value of 3.39 µM. rsc.org This confirms that the antimicrobial action of certain quinoline derivatives is mediated through the inhibition of this enzyme. rsc.org
Table 2: DNA Gyrase Inhibition by a Quinoline Derivative This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | Organism | IC50 (µM) |
|---|---|---|---|
| Compound 14 | DNA Gyrase | E. coli | 3.39 |
Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. selleckchem.com It is a primary target for azole-based antifungal drugs. A review of the scientific literature did not yield studies demonstrating that this compound derivatives exhibit inhibitory activity against this enzyme.
Ribonucleotide reductase is an essential enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. researchgate.net While it is a well-established target for cancer therapeutics, published literature does not currently describe inhibitory activity by this compound or related quinoline derivatives against this enzyme.
δ-Secretase, also known as asparagine endopeptidase (AEP), is a cysteine protease implicated in the pathology of neurodegenerative diseases like Alzheimer's disease. Although inhibitors containing a morpholine moiety have been developed for other targets, a review of the available literature did not identify studies showing inhibition of δ-secretase by compounds based on the this compound scaffold.
Caspase-3 Inhibition
Caspase-3 is a critical enzyme in the apoptotic pathway, making it a significant target in drug discovery. nih.gov Derivatives of quinoline have been investigated for their ability to modulate this enzyme.
Research into quinoline-substituted morpholine derivatives identified them as potential caspase-3 inhibitors. e3s-conferences.org Structure-activity relationship (SAR) studies of these compounds have highlighted the importance of specific substitutions, noting that 4-methyl and 4-phenyl substituents resulted in the most potent compounds. e3s-conferences.org
In a study of 1,2,3-triazoles hybridized with two quinolin-2-ones, compound 6c was found to be more potent and selective toward caspase-3 than other caspases (caspase-8 and -9). nih.gov Furthermore, another study involving condensed quinolines found that compound IND-2 increased the expression of cleaved caspase-3 at a concentration of 5 µM in PC-3 prostate cancer cells. mdpi.com
| Compound | Activity/Target | Key Finding | Reference |
|---|---|---|---|
| Quinoline-substituted morpholine derivatives | Caspase-3 Inhibition | 4-methyl and 4-phenyl substituents identified as most potent. | e3s-conferences.org |
| 6c (a 1,2,3-triazole/bis-2(1H)-quinolinone hybrid) | Caspase-3 Inhibition | Exhibited more potency and selectivity for caspase-3 over caspases-8 and -9. | nih.gov |
| IND-2 | Caspase-3 Expression | Increased expression of cleaved caspase-3 in PC-3 cells at 5 µM. | mdpi.com |
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for the development of anti-inflammatory drugs with reduced side effects. mdpi.com Various quinoline derivatives have been designed and evaluated as selective COX-2 inhibitors.
One study focused on 4-carboxyl quinoline derivatives with a methylsulfonyl COX-2 pharmacophore. researchgate.net Within this series, the compound 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) was identified as a highly potent and selective COX-2 inhibitor, showing greater potency than the reference drug celecoxib. researchgate.net Molecular modeling suggested that the methylsulfonyl group fits into the secondary pocket of the COX-2 enzyme, and the presence of lipophilic substituents on the quinoline ring is crucial for inhibitory activity. researchgate.net
Another series of 2,3-diarylquinolines substituted with a methylsulfonyl group was also evaluated, with 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2) showing high selectivity and potent inhibitory activity against COX-2. nih.gov
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Compound 9e | 0.043 | >513 | researchgate.net |
| Celecoxib (Reference) | 0.060 | 405 | researchgate.net |
| QIN2 | 0.07 | 687.1 | nih.gov |
Other Pharmacological Activities
Antioxidant Activity
The antioxidant potential of quinoline derivatives has been a subject of extensive research. mdpi.comnih.govresearchgate.net A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized and tested for their ABTS radical-scavenging activities. nih.gov In this study, compounds 11f and 11l demonstrated excellent antioxidant capabilities, with IC50 values superior to that of the positive control, Trolox. nih.gov Another compound from the same series, 11k , possessed a free radical-scavenging ability comparable to Trolox. nih.gov It was noted that most of the compounds showing good radical-scavenging activities contained hydroxyl or methoxy (B1213986) groups. nih.gov
Another study of synthetic quinoline derivatives (Qui1 , Qui2 , Qui3 ) found that all three had antioxidant activity against the ABTS cation radical, with Qui2 being particularly active. mdpi.com Against the DPPH radical, however, only Qui3 showed noticeable antioxidant potential. mdpi.com
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| 11f | ABTS | 9.07 ± 1.34 | nih.gov |
| 11l | ABTS | 6.05 ± 1.17 | nih.gov |
| 11k | ABTS | 13.55 ± 3.23 | nih.gov |
| Trolox (Control) | ABTS | 11.03 ± 0.76 | nih.gov |
| Qui2 | ABTS | Highest activity in its series | mdpi.com |
| Qui3 | DPPH | Noticeable activity | mdpi.com |
Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives is well-documented, with many compounds demonstrating significant activity in various preclinical models. researchgate.netresearchgate.net A study involving newly synthesized quinoline heterocycles evaluated their anti-inflammatory effects using the carrageenan-induced paw edema assay. researchgate.net The results showed that a majority of the tested compounds had anti-inflammatory activity, with compounds 2 and 6 showing an effect comparable to the well-known anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.neteurekaselect.com
In another investigation, new 4-anilinoquinoline-3-carboxylic acids and related esters were synthesized and tested for their anti-inflammatory properties. nih.gov Several of these derivatives exhibited significant anti-inflammatory activity that was comparable to that of indomethacin. nih.gov
Analgesic Effects
The analgesic properties of quinoline derivatives have also been a focus of pharmacological research. In a study of new quinoline-based heterocycles, the analgesic activity was assessed using the writhing assay. researchgate.net The findings indicated that most of the synthesized compounds possessed analgesic effects, and notably, compounds 2 and 6 produced an effect comparable to diclofenac sodium. researchgate.neteurekaselect.com
Another study synthesized 2-aryliminomethylquinolines and evaluated their analgesic activity through the acetic acid writhing test. nih.gov Several of these compounds significantly inhibited the writhing syndrome, with the most potent compound, 3b , being approximately as active as aminophenazone in both the writhing and hot-plate methods. nih.gov Research on a quinoline compound designated Ro-4-1778 showed it to be about 4.5 times less potent than morphine based on ED50 ratios in a thermal stimulus test in rats. ijpp.com
Anticonvulsant Properties
Quinoline derivatives have been explored for their potential to treat seizures. researchgate.net A series of 8-substituted quinolines were synthesized and evaluated for anticonvulsant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). jst.go.jp Several derivatives containing a 2-hydroxypropyloxyquinoline moiety showed excellent anticonvulsant activity. jst.go.jp Specifically, compound 20 was potent in both test series. jst.go.jp Compounds 13 and 14 also demonstrated very good anticonvulsant activities, while in a related ethane (B1197151) series, compounds 1 and 2 were the most active. jst.go.jp
In a separate study, novel fluorinated quinazolines were screened for anticonvulsant activity. nih.govresearchgate.net Compounds 5b , 5c , and 5d showed high anticonvulsant activity in experimental models with low neurotoxicity. researchgate.net Additionally, some quinazolin-4-(3H)-one derivatives were synthesized and evaluated, with compounds 8 , 13 , and 19 showing 100% protection against myoclonic seizures induced by scPTZ without causing neurotoxicity. nih.gov
Antihyperlipidemic Effects
Following a comprehensive review of scientific literature, no specific research findings were identified regarding the antihyperlipidemic or hypolipidemic effects of compounds explicitly defined as this compound derivatives. While studies have been conducted on the lipid-lowering capabilities of other classes of morpholine derivatives, the direct linkage of a quinolin-2-yl moiety to the morpholine ring in the context of antihyperlipidemic activity is not documented in the available research.
Neurodegenerative Disorder Modulation
Derivatives of this compound have emerged as significant candidates for the modulation of neurodegenerative disorders, particularly Alzheimer's disease. The primary mechanism investigated is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. tandfonline.com
Several research groups have synthesized and evaluated novel series of morpholine-bearing quinoline derivatives for their cholinesterase inhibitory potential.
In one such study, a series of 4-N-phenylaminoquinoline derivatives featuring a morpholine group were designed and tested. nih.govnih.gov Among the synthesized compounds, derivative 11g was identified as the most potent inhibitor against both AChE and BuChE, with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. nih.govnih.govfao.org This activity was comparable to the reference drug galantamine. tandfonline.comnih.gov Further kinetic analysis revealed that compound 11g functions as a mixed-type AChE inhibitor. nih.govnih.gov The structure-activity relationship analysis indicated that the length of the linker between the quinoline and morpholine moieties plays a crucial role in the inhibitory activity. nih.gov
Another study synthesized a number of morpholine-bound quinoline hybrids incorporating a thiosemicarbazone linker. tandfonline.com Within this series, compound 44b was highlighted as a particularly potent and promising AChE inhibitor, exhibiting an IC₅₀ value of 0.12 ± 0.02 μM. tandfonline.com This potency was noted to be approximately five times greater than that of the reference drug galantamine (IC₅₀ = 0.62 ± 0.01 μM). tandfonline.com
The findings from these studies underscore the potential of the this compound scaffold in designing novel and effective agents for the therapeutic intervention of neurodegenerative diseases. tandfonline.comresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Source(s) |
| 11g (53g) | 1.94 ± 0.13 | 28.37 ± 1.85 | nih.gov, nih.gov, tandfonline.com |
| 53u | - | 27.84 ± 2.16 | tandfonline.com |
| 53s | - | 30.53 ± 2.48 | tandfonline.com |
| 44b | 0.12 ± 0.02 | Less Effective | tandfonline.com |
| Galanthamine | 1.28 ± 0.01 | 24.41 ± 2.01 | tandfonline.com |
Structure Activity Relationship Sar Studies of 2 Quinolin 2 Yl Morpholine Analogs
Influence of Substituents on Quinoline (B57606) Ring Activity
The quinoline ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. nih.gov Modifications to this ring system in 2-(Quinolin-2-yl)morpholine analogs have been shown to significantly impact their pharmacological effects.
Research into quinoline derivatives has demonstrated that the nature and position of substituents are critical for activity. For instance, in a series of 4-aminoquinolines designed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net Similarly, studies on other quinoline-based compounds have shown that substitutions at various positions can modulate activity. For example, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have displayed significant cytotoxic activities against certain cancer cell lines. rsc.org
In the context of cholinesterase inhibitors, substituents on a 4-N-phenylamino group attached to the quinoline core were investigated. nih.gov The study revealed that the inhibitory potency was closely related to the substituted group on this phenyl ring. nih.gov Furthermore, the reduction of a nitro group on the quinoline ring to an amino group also influenced the compound's interaction with its target, creating different hydrogen bonding patterns. nih.gov These findings underscore the importance of the quinoline ring as a key interaction moiety, with its activity being finely tunable through the strategic placement of various substituents. The heterocyclic nitrogen-containing skeleton is fundamental for biological activity, but the properties can be selected and improved by changing the nature of the substituents around the building block. researchgate.net
Role of Morpholine (B109124) Moiety in Bioactivity Modulation
The morpholine ring is another versatile and privileged structure frequently employed in drug design. semanticscholar.orgnih.gov Its inclusion in bioactive molecules is often associated with improved physicochemical, metabolic, and pharmacokinetic properties. nih.govnih.gov The morpholine moiety can enhance solubility, membrane permeability, and target interactions. researchgate.net
In analogs of this compound, the morpholine group plays a multifaceted role. It is considered a key pharmacophoric unit with the potential for strong binding interactions with biological targets like cholinesterases. nih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule within a target's active site. researchgate.net For example, in docking studies with acetylcholinesterase (AChE), the morpholine moiety was observed forming carbon hydrogen bonds with amino acid residues like Ser293. nih.gov
Beyond direct target interaction, the morpholine ring's physical properties are advantageous. It has a lower structural weight and a relatively small volume, which can be beneficial for properties like brain exposure. nih.gov Its weak basicity and the electron-withdrawing effect of the oxygen atom also contribute to its favorable profile in drug design. researchgate.net The incorporation of morpholine is a recognized strategy to enhance the potency and confer desirable drug-like properties to a lead compound. nih.gov
Impact of Bridged Morpholine Systems on Pharmacological Properties
The linkage between the quinoline and morpholine moieties is a critical determinant of the pharmacological properties of these analogs. Studies have shown that the length and nature of this "bridge" or "linker" can significantly affect biological activity.
In a series of cholinesterase inhibitors, the length of the methylene (B1212753) side chain connecting the quinoline and morpholine rings was systematically varied. nih.gov The results indicated that derivatives with a two-methylene linker exhibited better inhibition of both AChE and Butyrylcholinesterase (BChE) compared to those with three- or four-methylene linkers. nih.gov This suggests that an optimal linker length is necessary to properly position the quinoline and morpholine moieties for simultaneous binding to the catalytic and peripheral anionic sites of the enzyme. nih.gov
| Compound Series | Linker Length (n) | General AChE Inhibition | General BChE Inhibition |
|---|---|---|---|
| 11g–11l | 2 | Higher | Higher |
| 11a–11f | 3 | Lower | Lower |
| 11m–11r | 4 | Lower | Lower |
Identification of Key Pharmacophores and Structural Motifs for Target Interaction
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogs, specific structural motifs have been identified as crucial for target engagement.
Molecular docking studies of quinoline-morpholine hybrids with AChE have elucidated key interactions. nih.gov The quinoline ring itself is a critical pharmacophore, engaging in π–π stacking interactions with aromatic amino acid residues such as Tyr337 and Tyr341 in the enzyme's active site. nih.gov The nitrogen atom within the quinoline ring can also participate in important hydrogen bonding.
The morpholine moiety also contributes significantly to the pharmacophore. As mentioned, it can form hydrogen bonds with residues like Ser293. nih.gov Additionally, a 4-N-phenylamino group attached to the quinoline has been shown to be a key interaction point, forming salt bridges and hydrogen bonds with residues such as Asp74 and Tyr124. nih.gov
The key pharmacophoric elements can be summarized as:
The Quinoline Core: Acts as an anchor, primarily through π–π stacking interactions.
The Morpholine Moiety: Provides hydrogen bonding capabilities and favorable physicochemical properties.
The Linker: Determines the optimal spatial orientation of the quinoline and morpholine groups.
Substituents on Quinoline: Can form additional hydrogen bonds or salt bridges to enhance affinity and selectivity.
Together, these motifs create a composite pharmacophore that dictates the molecule's binding affinity and biological activity.
Stereochemical Considerations in Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in drug action. nih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with the various stereoisomers (enantiomers or diastereomers) of a chiral drug. researchgate.netnih.gov The two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics, pharmacodynamics, and toxicity. nih.gov
While specific studies on the stereochemistry of this compound itself are not detailed in the provided search results, principles from related structures highlight its importance. For example, in a series of potent and selective α2C-adrenoceptor antagonists, substitutions at the 3-position of a piperazine ring (a structure related to morpholine) exerted a significant and stereospecific beneficial effect on affinity and potency. researchgate.net This indicates that the specific 3D orientation of the substituent is crucial for optimal interaction with the receptor.
Therefore, if a chiral center exists in a this compound analog—either on the morpholine ring, the quinoline system, or any substituent—it is highly probable that the different stereoisomers will display distinct biological activities. The "eutomer" (the more active enantiomer) would have a 3D structure that is more complementary to the target binding site, while the "distomer" (the less active enantiomer) would fit less well. canada.ca Consequently, the synthesis and testing of single, enantiomerically pure compounds are essential for a complete understanding of the SAR and for developing a drug with an optimized therapeutic profile. researchgate.net
Computational and Theoretical Investigations of 2 Quinolin 2 Yl Morpholine
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for analyzing the interaction between a ligand, such as a quinoline (B57606) derivative, and its target protein. nih.govmdpi.com
The quinoline scaffold is a versatile structure found in numerous biologically active molecules that are known to interfere with various biological targets. nih.gov Computational studies on quinoline derivatives often explore their interactions with key proteins and enzymes involved in disease progression.
DNA and Topoisomerases : Quinoline compounds have been extensively studied as agents that interfere with DNA structure and function. nih.gov Molecular docking studies have investigated quinolines as DNA intercalators and inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair. nih.govresearchgate.net For instance, a study on 6,8-dibromo-3-morpholinylquinoline demonstrated its inhibitory activity against the Topoisomerase I (Topo I) enzyme, suggesting a potential mechanism for its antiproliferative effects. researchgate.net
Kinases : Protein kinases are crucial targets in cancer therapy, and various quinoline-based molecules have been designed as kinase inhibitors. nih.gov Docking simulations have been used to explore the binding of quinoline derivatives to the ATP-binding site of kinases like VEGFR-2 and c-Met. nih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the quinoline nitrogen and π-π stacking between the quinoline ring and aromatic amino acid residues like Tyrosine. nih.gov
Enzymes and Receptors : Quinoline derivatives have been docked against a wide array of other enzymatic targets. Studies have shown their potential as inhibitors of HIV reverse transcriptase, where they bind to allosteric sites. nih.gov Other research has explored their interactions with receptors like the cannabinoid receptor CB1a and enzymes involved in various metabolic pathways. semanticscholar.org The morpholine (B109124) ring, in particular, is often incorporated into heterocyclic systems to enhance pharmacological activities. nih.gov
A primary goal of molecular docking is to predict how a ligand binds to a protein's active site and the strength of this interaction, quantified as binding affinity. osti.gov These predictions guide the rational design of more potent molecules.
Docking studies on quinoline derivatives consistently reveal common binding patterns. For example, in kinase inhibition, interactions often involve hydrogen bonding with key amino acid residues in the hinge region of the ATP-binding pocket and hydrophobic interactions with other residues. nih.govnih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a more stable binding. researchgate.net
Research on various quinoline derivatives has reported a range of binding affinities depending on the specific target protein and the substitution pattern on the quinoline ring. For example, certain quinoline-pyrimidine hybrids showed docking scores between -10.23 and -10.67 kcal/mol against HIV reverse transcriptase. nih.gov Another study on different quinoline derivatives reported binding affinities ranging from -5.3 to -6.9 kcal/mol against other targets. semanticscholar.orgresearchgate.net These computational predictions are valuable for ranking potential drug candidates before synthesis. nih.gov
| Target Protein | Quinoline Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| HIV Reverse Transcriptase | Quinoline-pyrimidine hybrid | -10.67 | LYS 101, TRP 229 |
| Dehydrogenase | General Quinoline Derivative | -6.9 | Not specified |
| CB1a Receptor | 2H-thiopyrano[2,3-b]quinoline | -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 |
| c-Met Kinase | Cabozantinib-like quinoline | Not specified in kcal/mol | Tyr1159, Met1160 |
Density Functional Theory (DFT) Calculations for Structural Elucidation and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scirp.orgnih.gov It is widely applied to quinoline derivatives to understand their geometry, stability, and reactivity. researchgate.net Calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G or 6-311G to optimize the molecular structure and determine electronic properties. scirp.orgnih.gov
One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov DFT studies on various quinoline derivatives have calculated this energy gap to assess and compare their stability. researchgate.net
| Property | Description | Significance |
| Geometry Optimization | Calculation of the lowest energy three-dimensional structure. | Provides the most stable molecular conformation and accurate structural parameters. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
In Silico ADME Prediction for Lead Optimization
The process of lead optimization in drug discovery involves refining the chemical structure of a compound to improve its efficacy and safety profile. nih.govnih.gov A critical part of this process is the evaluation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In silico ADME prediction tools have become indispensable for rapidly screening large numbers of compounds and identifying candidates with favorable pharmacokinetic profiles, thereby reducing the high attrition rates in later stages of drug development. iipseries.orgresearchgate.net
For quinoline derivatives, computational models are used to predict various ADME parameters. researchgate.net These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess a compound's "drug-likeness" and potential for oral bioavailability. Key predicted properties include:
Human Intestinal Absorption (HIA) : Predicts the extent of absorption from the gut into the bloodstream.
Caco-2 Permeability : An in vitro model used to predict the permeability of a compound across the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) Penetration : Predicts whether a compound can cross the BBB, which is crucial for CNS-targeting drugs but undesirable for others.
CYP450 Inhibition : Predicts the potential for the compound to inhibit cytochrome P450 enzymes, which can lead to adverse drug-drug interactions.
Toxicity : Models can predict various toxicological endpoints, such as carcinogenicity or hepatotoxicity. iipseries.org
By analyzing these properties, medicinal chemists can strategically modify the structure of a lead compound, such as 2-(quinolin-2-yl)morpholine, to enhance its ADME profile while maintaining its desired biological activity. iipseries.org
| ADME Parameter | Description | Importance in Lead Optimization |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Guides structural modifications to ensure good absorption and distribution. |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human intestine. | High HIA is desirable for orally administered drugs. |
| Caco-2 Permeability | Rate of passage through Caco-2 cell monolayers. | Predicts intestinal permeability and absorption. |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross from the bloodstream into the brain. | Essential for CNS drugs; to be avoided for peripherally acting drugs. |
| Hepatotoxicity | Potential to cause liver damage. | A key toxicity parameter to minimize during optimization. |
Conformational Analysis
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
The attachment of the bulky quinoline group at the 2-position of the morpholine ring will significantly influence the conformational preference. Computational methods, often employing DFT, can be used to explore the potential energy surface of this compound to identify the most stable conformers. This analysis would consider the steric and electronic interactions between the quinoline and morpholine moieties to determine the preferred spatial arrangement, which is the first step in understanding its potential binding modes with target proteins.
Potential Applications in Non Clinical Research and Development
Lead Compound Identification and Optimization in Drug Discovery
The 2-(Quinolin-2-yl)morpholine scaffold is a valuable starting point for the identification and optimization of lead compounds in drug discovery. nih.govresearchgate.net Its inherent structural features allow for systematic modifications to explore structure-activity relationships (SAR) and enhance biological activity against various therapeutic targets. nih.govnih.gov
Researchers have synthesized and evaluated numerous derivatives of the quinoline-morpholine core, demonstrating its potential in developing inhibitors for enzymes implicated in diseases such as Alzheimer's and cancer. For instance, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were designed as potential cholinesterase inhibitors. nih.gov Structure-activity relationship analysis revealed that the length of the methylene (B1212753) linker between the quinoline (B57606) and morpholine moieties, as well as the substitution pattern on the 4-N-phenyl ring, significantly influenced the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
One of the standout compounds from this series, 6-Methoxy-7-(2-morpholinoethoxy)-3-nitro-4-(phenylamino)quinoline , exhibited the most potent inhibition against AChE and BChE with IC50 values of 1.94 ± 0.13 µM and 28.37 ± 1.85 µM, respectively. nih.gov This highlights the potential of the this compound scaffold in the development of dual-target inhibitors.
| Compound ID | Linker Length | Substituent on Phenylamino Group | AChE IC50 (µM) | BChE IC50 (µM) |
| 11g | 2 | H | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11h | 2 | 2-Cl | 3.15 ± 0.21 | 45.12 ± 2.33 |
| 11j | 2 | 4-Cl | 4.88 ± 0.37 | > 100 |
| 11l | 2 | 4-OCH3 | 5.21 ± 0.42 | > 100 |
| 11a | 3 | H | 6.73 ± 0.51 | 63.29 ± 3.17 |
Data sourced from a study on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors. nih.gov
Furthermore, the synthesis of quinoline-based morpholine-1,2,3-triazole hybrids has demonstrated the versatility of this scaffold in generating compounds with cytotoxic activity against cancer cell lines. researchgate.net In a particular study, chloro and fluoro substituted compounds showed potent activity against the MDA-MB-231 cell line, with IC50 values of 17.20 ± 0.09 µM and 23.56 ± 0.09 µM, respectively. researchgate.net These findings underscore the importance of the this compound core in the design of novel anticancer agents.
Development of Chemical Probes for Biological Pathway Elucidation
The inherent fluorescence properties of the quinoline nucleus make the this compound scaffold an attractive candidate for the development of chemical probes. researchgate.netcrimsonpublishers.com These probes are instrumental in elucidating complex biological pathways by enabling the visualization and tracking of specific biomolecules or ions within cellular environments. crimsonpublishers.com
Researchers have successfully designed and synthesized quinoline-based fluorescent probes for a variety of applications, including the detection of metal ions and the imaging of cellular organelles. rsc.orgsemanticscholar.org For example, quinoline-tagged fluorescent organic probes have been developed for the sensitive and selective detection of Zn2+ ions at the parts-per-billion level. rsc.org While not all of these probes contain a morpholine ring, the principles of their design, which often involve a fluorophore (quinoline) and a recognition site, can be readily applied to the this compound structure. The nitrogen and oxygen atoms of the morpholine ring can act as a recognition site for specific analytes, modulating the fluorescence of the quinoline core upon binding.
The development of such probes based on the this compound scaffold could provide valuable tools for studying the roles of various ions and small molecules in cellular processes, contributing to a deeper understanding of disease mechanisms.
Scaffolds for Advanced Material Chemistry
The quinoline and morpholine moieties are considered favored molecular frameworks not only in medicinal chemistry but also in the field of advanced material chemistry. researchgate.net The rigid, aromatic nature of the quinoline ring, combined with the flexible, saturated morpholine ring, provides a unique combination of properties that can be exploited in the design of novel materials.
While specific applications of this compound in materials science are still emerging, the broader class of quinoline derivatives has been utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and functional polymers. The electron-transporting and light-emitting properties of the quinoline ring are particularly advantageous in these applications. The incorporation of the morpholine group can enhance the processability and solubility of these materials, making them more suitable for various fabrication techniques.
The this compound scaffold, therefore, represents a promising building block for the creation of new materials with tailored optical and electronic properties. Further research in this area could lead to the development of advanced materials for applications in electronics, photonics, and sensing technologies.
Design of Multi-Targeting Agents
The concept of multi-targeting agents, which are single molecules designed to interact with multiple biological targets, has gained significant traction in drug discovery as a strategy to combat complex diseases and overcome drug resistance. nih.gov The this compound scaffold is well-suited for the design of such agents due to the diverse biological activities associated with the quinoline ring. mdpi.com
Quinoline-based compounds have been investigated as inhibitors of various kinases, proteases, and other enzymes involved in cancer and neurodegenerative diseases. mdpi.com By strategically modifying the this compound core, it is possible to design molecules that can simultaneously modulate multiple pathways implicated in a particular disease.
For instance, in the context of cancer, a multi-targeting agent based on this scaffold could be designed to inhibit both a key signaling kinase and a protein involved in drug resistance. The quinoline portion could be tailored for optimal interaction with the kinase active site, while the morpholine group and other substituents could be modified to engage with the secondary target. This approach could lead to more effective and durable therapeutic responses compared to single-target agents. The development of such multi-target inhibitors based on the this compound framework is an active area of research with significant therapeutic potential. nih.gov
Future Perspectives in 2 Quinolin 2 Yl Morpholine Research
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
Future synthetic efforts will likely focus on innovative strategies that offer greater efficiency, diversity, and sustainability in producing 2-(quinolin-2-yl)morpholine derivatives. Key advancements are anticipated in the following areas:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to form complex products. rsc.org The application of MCRs, such as the Povarov or Ugi reactions, to the synthesis of quinoline (B57606) scaffolds is an area of active development. rsc.org Future work will likely adapt these one-pot strategies to incorporate the morpholine (B109124) moiety, streamlining the synthesis and enabling the rapid generation of large, structurally diverse compound libraries. rsc.org
Catalytic C-H Bond Activation: Traditional synthetic methods often require pre-functionalization of starting materials. Modern strategies increasingly utilize transition-metal-catalyzed C-H bond activation, which allows for the direct formation of new bonds on the quinoline core. mdpi.com Catalysts based on rhodium, ruthenium, and cobalt have shown promise in synthesizing substituted quinolines. mdpi.com Future research will aim to apply these methods to create novel this compound analogues with previously inaccessible substitution patterns.
Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. Future methodologies may include mechanochemical synthesis, which uses mechanical force instead of bulk solvents, and the use of reusable solid acid catalysts or microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net These approaches not only reduce the environmental impact but can also improve reaction yields and purity. researchgate.net
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Adapting multistep syntheses of complex quinoline-morpholine hybrids to flow chemistry setups will be a significant step towards efficient and reproducible manufacturing, facilitating their translation from laboratory-scale research to larger-scale production for further evaluation.
Exploration of Novel Biological Targets and Therapeutic Areas
While this compound derivatives have been explored for anticancer and neuroprotective roles, the future lies in expanding their therapeutic applications by identifying novel biological targets.
Kinase Inhibition: The quinoline scaffold is a cornerstone of many kinase inhibitors used in oncology. researchgate.net Future research will likely explore the potential of this compound derivatives to inhibit novel kinase targets implicated in cancer and other diseases. Dual-target inhibitors, such as those targeting both EGFR and HER-2, represent a promising strategy to overcome drug resistance. nih.govrsc.org Other targets like c-Met, VEGF, and those in the PI3K/Akt/mTOR pathway are also of significant interest. mdpi.com
Neurodegenerative Diseases: Derivatives have already shown potential as cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov Future work could expand to other targets relevant to neurodegeneration, such as enzymes involved in the pathology of CNS tumors or receptors implicated in mood disorders. nih.gov The morpholine ring is particularly valued in CNS drug design for its ability to improve pharmacokinetic properties, including blood-brain barrier penetration. nih.gov
Infectious Diseases: The quinoline core is present in numerous antimalarial and antibacterial drugs. There is significant potential to explore novel this compound derivatives against drug-resistant strains of bacteria, fungi, and parasites. Identifying specific microbial targets, such as DprE1 in Mycobacterium tuberculosis, could lead to the development of new anti-infective agents. researchgate.net
Multidrug Resistance (MDR) Modulation: Some quinoline derivatives have been investigated for their ability to inhibit proteins like MRP2, which are responsible for pumping chemotherapeutic drugs out of cancer cells. nih.gov Designing novel this compound compounds that specifically modulate the activity of these efflux pumps could resensitize resistant tumors to existing cancer therapies.
Advanced Computational Modeling Techniques for Predictive Design
Advanced computational tools are becoming indispensable for accelerating the drug discovery process. Their application to this compound research will enable a more rational and predictive approach to designing new molecules.
Machine Learning and AI: Machine learning (ML) algorithms can analyze vast datasets to build predictive models. mdpi.com In the context of this compound, ML can be used to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. mdpi.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of how a molecule binds to its target, MD simulations can predict the dynamic behavior of the ligand-protein complex over time. nih.gov This provides deeper insights into the stability of binding interactions and can help refine the design of more potent and specific inhibitors. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models derived from known active this compound derivatives can be used to virtually screen large compound libraries to identify new hits with diverse chemical scaffolds. saromics.com
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to guide the design of new drugs. semanticscholar.org As more high-resolution crystal structures of proteins in complex with this compound analogues become available, SBDD will play a pivotal role in their future development.
The core principle of SBDD involves using the target's 3D structure, often determined by X-ray crystallography or NMR, to design molecules that fit precisely into the binding site. semanticscholar.org For instance, computational docking studies can predict the binding pose and affinity of a designed molecule within a target's active site, such as the ATP-binding pocket of a kinase. mdpi.com This allows medicinal chemists to rationally modify the this compound scaffold, adding or altering functional groups to optimize interactions with key amino acid residues and improve potency and selectivity. nih.govmdpi.com
This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for lead optimization. By visualizing the interactions, researchers can understand why certain derivatives are more active than others and make informed decisions to enhance desired properties, such as increasing binding affinity or improving pharmacokinetic profiles. saromics.com
Integration with Systems Biology Approaches for Comprehensive Understanding
Systems biology offers a holistic view of drug action by studying the complex networks of interactions within a biological system, rather than focusing on a single target. Integrating this approach into this compound research can provide a more comprehensive understanding of a compound's therapeutic effects and potential side effects.
By analyzing how a this compound derivative perturbs entire signaling pathways or cellular networks, researchers can uncover its polypharmacology—the ability to modulate multiple targets simultaneously. This can be highly beneficial for treating complex diseases like cancer, where multiple pathways are often dysregulated. Furthermore, systems biology can help identify potential mechanisms of drug resistance by revealing how cellular networks adapt to bypass the effect of an inhibitor. This knowledge can guide the development of combination therapies or next-generation compounds designed to overcome these resistance mechanisms.
Q & A
What are the optimal synthetic routes for 2-(Quinolin-2-yl)morpholine, and how can reaction conditions be optimized for yield improvement?
Level: Basic
Methodological Answer:
The synthesis typically involves condensation or substitution reactions to introduce the morpholine moiety to the quinoline backbone. Key approaches include:
- Quinoline-Morpholine Coupling: Reacting 2-chloroquinoline derivatives with morpholine under nucleophilic aromatic substitution conditions. Temperature control (80–120°C) and catalytic bases (e.g., K₂CO₃) enhance reactivity .
- Multi-Step Functionalization: Using Vilsmeier-Haack reagent (DMF/POCl₃) for formylation of quinoline precursors, followed by morpholine introduction via reductive amination or alkylation .
- Yield Optimization: Employing microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves yields (from 60% to 85%) by enhancing reaction homogeneity .
How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (1100–1200 cm⁻¹) confirm morpholine-quinoline bonding .
- Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]⁺ at m/z 267.3 (theoretical) with fragmentation patterns showing loss of morpholine (m/z 158) or quinoline (m/z 129) .
What computational methods (e.g., DFT) are recommended to study the electronic properties of this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity. For example, a HOMO-LUMO gap of ~4.2 eV indicates moderate electrophilicity .
- Molecular Electrostatic Potential (MEP): Maps reveal electron-rich regions (quinoline nitrogen) for nucleophilic attack and electron-deficient morpholine oxygen for hydrogen bonding .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability under biological conditions .
How can researchers investigate the mechanistic basis of this compound’s biological activity?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay on cancer cell lines like SH-SY5Y) to determine IC₅₀ values. For example, IC₅₀ = 12.5 μM in neuroblastoma cells suggests apoptosis induction .
- Molecular Docking: Use AutoDock Vina to model interactions with targets like GSK-3β. The morpholine oxygen forms hydrogen bonds with Lys85, while quinoline binds to the ATP pocket .
- Enzyme Inhibition Kinetics: Measure Ki values via Lineweaver-Burk plots to quantify inhibition potency (e.g., Ki = 0.8 μM for kinase X) .
How should contradictions in reported bioactivity data for this compound derivatives be resolved?
Level: Advanced
Methodological Answer:
- Meta-Analysis: Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from cell line heterogeneity .
- Experimental Validation: Replicate conflicting studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Structure-Activity Relationship (SAR): Synthesize analogs with systematic substitutions (e.g., nitro vs. methoxy groups) to isolate contributing structural features .
What are the key stability considerations for this compound under experimental storage and reaction conditions?
Level: Basic
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Degradation occurs at >40°C, with a half-life of 14 days at 25°C .
- pH Sensitivity: Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming quinoline-2-carboxylic acid .
- Light Exposure: UV-Vis spectra show λmax at 320 nm; prolonged light exposure causes photodegradation (50% loss in 48h under UV light) .
How can derivatives of this compound be designed to enhance selectivity for biological targets?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement: Substitute morpholine with thiomorpholine to improve blood-brain barrier penetration (logP increases from 1.2 to 2.1) .
- Triazole Hybridization: Click chemistry with 1,2,3-triazoles enhances antiproliferative activity (e.g., compound 6a in shows 3x higher potency than parent) .
- Fluorine Substitution: Introduce CF₃ groups at quinoline C-8 to boost metabolic stability (t₁/₂ increases from 2h to 6h in liver microsomes) .
What experimental strategies are effective in elucidating the role of this compound in multi-step organic syntheses?
Level: Advanced
Methodological Answer:
- Protecting Group Strategy: Use Boc-protected morpholine to prevent undesired side reactions during quinoline functionalization .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids (e.g., 4-methylphenylboronic acid) to diversify the quinoline core .
- Catalytic Asymmetric Synthesis: Employ chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to achieve enantioselective morpholine attachment (ee >90%) .
How can crystallographic data (e.g., XRD) inform the solid-state properties of this compound derivatives?
Level: Advanced
Methodological Answer:
- Single-Crystal XRD: Resolve dihedral angles between quinoline and morpholine rings (e.g., 78.3° in ), influencing packing efficiency and solubility .
- π-π Stacking Analysis: Centroid distances of 3.5–3.9 Å indicate weak intermolecular interactions, correlating with melting points (e.g., 396–398°C) .
- Polymorph Screening: Use solvent evaporation (ethanol/water) to isolate metastable forms with improved dissolution rates .
What methodologies are recommended for assessing the environmental impact of this compound in lab waste?
Level: Advanced
Methodological Answer:
- Ecotoxicity Assays: Test on Daphnia magna (LC₅₀ = 5 mg/L) and algal models to estimate aquatic toxicity .
- Degradation Studies: UV/H₂O₂ advanced oxidation reduces concentration by 90% in 30 min, minimizing persistence .
- Waste Neutralization: Treat acidic waste with NaHCO₃ to precipitate quinoline derivatives before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
